molecular formula C16H14ClN3S B14255403 4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365428-89-3

4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No.: B14255403
CAS No.: 365428-89-3
M. Wt: 315.8 g/mol
InChI Key: YNLANKUASPTOST-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents . This compound features a unique structure that includes a chlorophenyl group, an ethyl group, and a pyridin-2-amine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine typically involves the reaction of 4-chlorobenzaldehyde with ethylamine and thiourea under acidic conditions to form the thiazole ring . The resulting intermediate is then reacted with 2-bromopyridine in the presence of a base such as potassium carbonate to yield the final product . The reaction conditions often require refluxing in an organic solvent like ethanol or acetonitrile to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cholinesterase enzymes, making it a potential candidate for Alzheimer’s therapy . Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for further modifications and applications in different fields .

Properties

CAS No.

365428-89-3

Molecular Formula

C16H14ClN3S

Molecular Weight

315.8 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C16H14ClN3S/c1-2-14-20-15(10-3-5-12(17)6-4-10)16(21-14)11-7-8-19-13(18)9-11/h3-9H,2H2,1H3,(H2,18,19)

InChI Key

YNLANKUASPTOST-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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